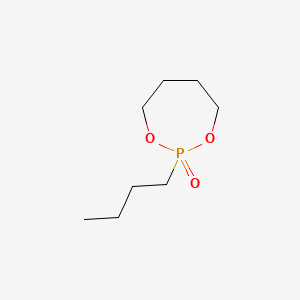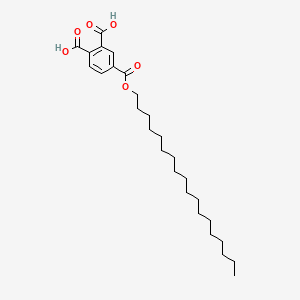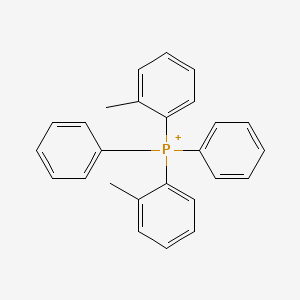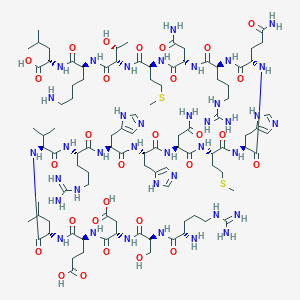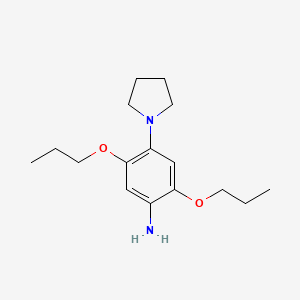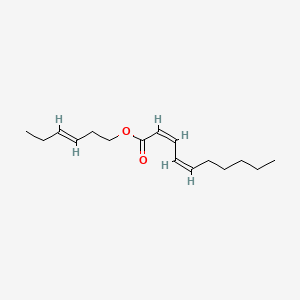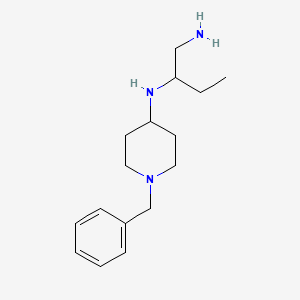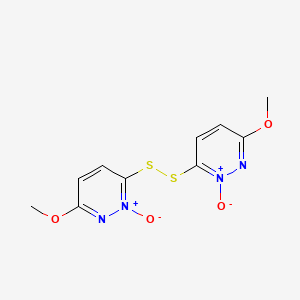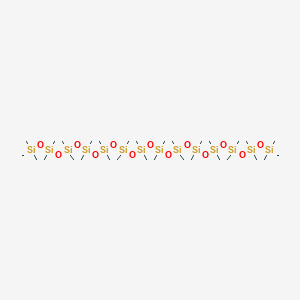
2,2-Dichloro-3-oxobutyryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-oxobutyryl chloride is an organic compound with the molecular formula C4H3Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-oxobutyryl chloride can be synthesized through the chlorination of 3-oxobutyric acid or its derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-oxobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dichloro-3-oxobutyric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base or acid catalyst
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions
2,2-Dichloro-3-oxobutyric Acid: Formed through hydrolysis
2,2-Dichloro-3-hydroxybutyric Acid: Formed through reduction
Scientific Research Applications
2,2-Dichloro-3-oxobutyryl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-oxobutyryl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 2,2-dichloro-3-oxobutyryl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloroacetoacetyl chloride
- 2,2-Dichloro-3-oxobutanoyl chloride
- 2,4-Dichloro-3-oxobutanoyl chloride
Uniqueness
2,2-Dichloro-3-oxobutyryl chloride is unique due to its specific reactivity profile and the stability of the 2,2-dichloro-3-oxobutyryl group. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
CAS No. |
83742-29-4 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2,2-dichloro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H3Cl3O2/c1-2(8)4(6,7)3(5)9/h1H3 |
InChI Key |
VZAAUKXTLDGLID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


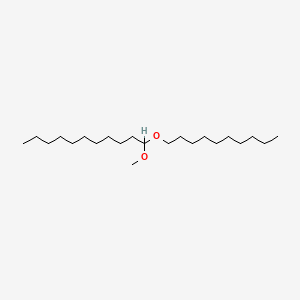
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
